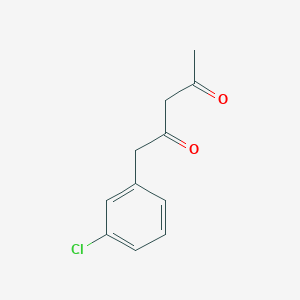
1-(3-Chlorophenyl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)pentane-2,4-dione is an organic compound with the molecular formula C11H11ClO2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms on the phenyl ring is replaced by a chlorine atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)pentane-2,4-dione can be synthesized through several methods. One common approach involves the alkylation of enolate ions derived from pentane-2,4-dione with 3-chlorobenzyl chloride. The reaction typically occurs in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the enolate ion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)pentane-2,4-dione involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, where the keto form is in equilibrium with the enol form . This tautomerism plays a crucial role in its reactivity and interaction with biological molecules. The enolate ion formed during this process can act as a nucleophile, participating in various chemical reactions.
Comparación Con Compuestos Similares
Pentane-2,4-dione: The parent compound without the chlorine substitution.
1-(4-Chlorophenyl)pentane-2,4-dione: A positional isomer with the chlorine atom at the 4-position.
3-Chloro-2,4-pentanedione: A related compound with the chlorine atom on the pentane chain.
Uniqueness: 1-(3-Chlorophenyl)pentane-2,4-dione is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of the chlorine atom can enhance the compound’s ability to participate in nucleophilic substitution reactions and affect its interaction with biological targets.
Propiedades
Número CAS |
82129-59-7 |
|---|---|
Fórmula molecular |
C11H11ClO2 |
Peso molecular |
210.65 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H11ClO2/c1-8(13)5-11(14)7-9-3-2-4-10(12)6-9/h2-4,6H,5,7H2,1H3 |
Clave InChI |
NNPRXERKWQIVEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


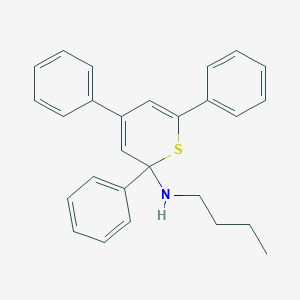
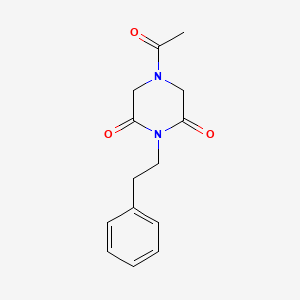
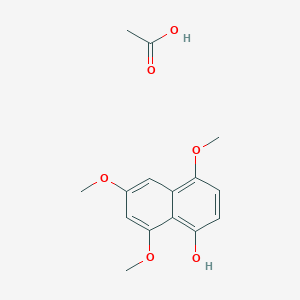
![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)

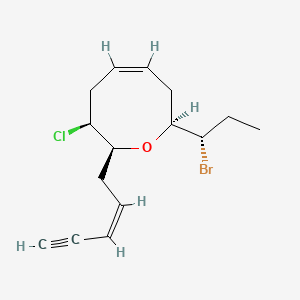
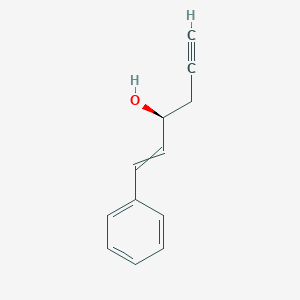
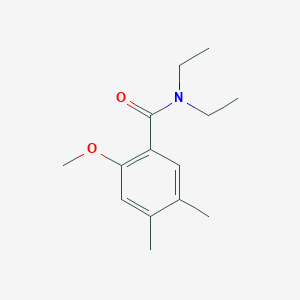
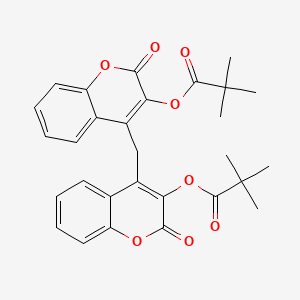
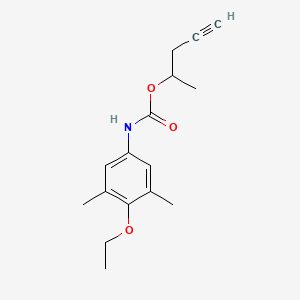
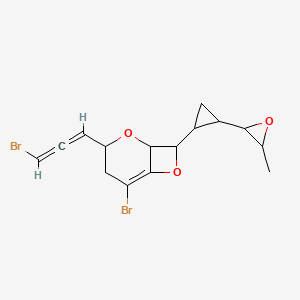
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
